molecular formula C6H7ClN2O2 B2953516 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid CAS No. 1310379-35-1

2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B2953516
CAS No.: 1310379-35-1
M. Wt: 174.58
InChI Key: ILQSSGJYVMTKRK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-chloro-1-methylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-9-3-4(7)5(8-9)2-6(10)11/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQSSGJYVMTKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the pyrazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The acetic acid moiety may also play a role in its biological activity by influencing its solubility and cellular uptake.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid
  • CAS Number : 1310379-35-1
  • Molecular Formula : C₆H₇ClN₂O₂
  • Molecular Weight : 174.59 g/mol
  • Structure : Features a pyrazole ring substituted with a chlorine atom at position 4, a methyl group at position 1, and an acetic acid moiety at position 2.

Physicochemical Properties :

  • Purity : Typically 95% in commercial batches .
  • Appearance : Powder form, stable at room temperature .
  • Safety Data : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Applications :
Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its pyrazole core, which is a common pharmacophore in bioactive molecules. Its carboxylic acid group enables conjugation with other functional groups .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to structurally related pyrazole-acetic acid derivatives (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Purity Key Differences
This compound C₆H₇ClN₂O₂ 174.59 4-Cl, 1-CH₃, 3-acetic acid 1310379-35-1 95% Reference compound
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)acetic acid C₆H₇ClN₂O₂ 174.59 4-Cl, 3-CH₃, 1-acetic acid 180741-31-5 N/A Positional isomerism: methyl and acetic acid groups swapped on pyrazole ring
{4-Chloro-3-nitro-1H-pyrazol-1-yl}acetic acid C₅H₄ClN₃O₄ 205.55 4-Cl, 3-NO₂, 1-acetic acid 910561-03-4 N/A Nitro group increases molecular weight and polarity
2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid C₁₇H₁₃ClN₂O₂ 312.76 3-(4-Cl-C₆H₄), 1-C₆H₅, 4-acetic acid 53808-88-1 N/A Bulky aryl substituents enhance hydrophobicity
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid C₆H₈N₂O₂ 140.14 4-CH₃, 1-acetic acid 6645-69-8 N/A Lacks chlorine, reducing electronegativity and reactivity

Table 1 : Structural comparison of pyrazole-acetic acid derivatives.

Functional Group Impact on Properties

  • Chlorine vs. Chlorine increases molecular weight and lipophilicity (logP ~1.2 estimated), influencing membrane permeability in drug design .
  • Nitro Group Introduction :

    • {4-Chloro-3-nitro-1H-pyrazol-1-yl}acetic acid has higher molecular weight (205.55 vs. 174.59) and polarity due to the nitro group, making it more reactive in electrophilic substitutions .
  • Aryl Substituents :

    • 2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid’s aryl groups significantly increase hydrophobicity (logP ~3.5 estimated), favoring interactions with aromatic residues in proteins .

Purity and Commercial Availability

  • The reference compound is widely available at 95% purity (American Elements, CymitQuimica) .
  • Higher-purity analogs (e.g., 2-(3-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide at 98%) are niche products, often discontinued or requiring custom synthesis .

Biological Activity

2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's structure suggests it may interact with various biological targets, leading to significant therapeutic effects.

The molecular formula for this compound is C5H6ClN2O2C_5H_6ClN_2O_2 with a molecular weight of 160.56 g/mol. It is characterized by the presence of a chloro group, which is known to enhance biological activity in many compounds. The compound exhibits properties that suggest good absorption and permeability, making it a candidate for further pharmacological exploration .

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Pyrazole derivatives have been noted for their ability to inhibit the proliferation of various cancer cell lines, including prostate, lung, and breast cancers. For instance, studies have shown that compounds with similar structures can effectively inhibit tumor growth in vitro and in vivo .
  • Androgen Receptor Modulation : Some pyrazole derivatives are potent modulators of androgen receptors (AR), showing potential as therapeutic agents for conditions like prostate cancer. They can act as antagonists, inhibiting AR-mediated signaling pathways which are crucial in the progression of certain cancers .

Anticancer Studies

A significant body of research has focused on the anticancer properties of pyrazole derivatives:

  • In Vitro Studies : A study assessing the antiproliferative effects of various pyrazole compounds found that those similar to this compound showed substantial inhibitory effects against prostate cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • In Vivo Efficacy : Animal models treated with pyrazole derivatives demonstrated reduced tumor sizes and improved survival rates compared to controls. This suggests that these compounds could be developed into effective anticancer therapies .

Mechanistic Insights

Research has delved into the mechanisms by which this compound exerts its effects:

  • Enzymatic Inhibition : The compound has been investigated for its ability to inhibit lactate dehydrogenase (LDH), an enzyme often upregulated in cancer cells. Inhibition of LDH leads to reduced lactate production and can impair cancer cell metabolism .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleEffect DescriptionReference
AnticancerThis compoundInhibits proliferation in prostate cancer cells
Androgen Receptor ModulationVarious pyrazole derivativesActs as an antagonist to inhibit AR signaling
Enzymatic InhibitionPyrazole-based LDH inhibitorsReduces lactate production in cancer cells

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid?

Methodological Answer:
A common approach involves nucleophilic substitution reactions. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde can react with phenols or other nucleophiles in the presence of a basic catalyst like K₂CO₃ under reflux conditions. This method is adapted from pyrazole derivatives synthesis, where controlled substitution at the 4-chloro position is achieved . Post-synthetic modification, such as hydrolysis or esterification, may follow to introduce the acetic acid moiety. Characterization typically involves NMR and mass spectrometry to confirm regioselectivity and purity .

Basic: How is purity determined for this compound, and what analytical techniques are recommended?

Methodological Answer:
Purity is assessed via HPLC (High-Performance Liquid Chromatography) and ¹H/¹³C NMR spectroscopy. For instance, reports a purity of 95% for the compound, likely determined by integrating proton signals corresponding to the methyl and pyrazole groups in NMR . Quantitative HPLC using a C18 reverse-phase column with UV detection at 254 nm can resolve impurities. Calibration with certified reference standards ensures accuracy.

Advanced: How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives like this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, torsional conformations, and hydrogen-bonding networks. For example, SHELX programs (e.g., SHELXL for refinement) are widely used to model electron density maps and refine atomic positions . Crystallization conditions (e.g., solvent choice, slow evaporation) must optimize crystal quality. For pyrazole derivatives, intermolecular interactions like π-π stacking or halogen bonding often stabilize the crystal lattice, aiding in structure determination .

Advanced: What strategies address contradictory data in spectroscopic vs. crystallographic analyses?

Methodological Answer:
Discrepancies between NMR (solution state) and SC-XRD (solid state) data often arise from dynamic effects or polymorphism. For example, NMR may indicate rotational freedom in the acetic acid side chain, while SC-XRD shows a fixed conformation. To resolve this:

Perform variable-temperature NMR to assess dynamic behavior.

Compare multiple crystallization batches to rule out polymorphism.

Use DFT (Density Functional Theory) calculations to model solution-state conformers .

Advanced: How can the reactivity of the 4-chloro group be exploited for functionalization?

Methodological Answer:
The 4-chloro substituent is susceptible to nucleophilic substitution or cross-coupling reactions. For instance:

  • Mannich Reaction : React with amines and formaldehyde to introduce aminoalkyl groups, as demonstrated for 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives .
  • Suzuki Coupling : Use Pd catalysts to couple with boronic acids, enabling aryl/heteroaryl group introduction. Optimize solvent (e.g., DMF) and base (e.g., Cs₂CO₃) for high yields .

Advanced: What pharmacological screening approaches are suitable for this compound?

Methodological Answer:
While direct evidence is limited, pyrazole derivatives are screened for antimicrobial or anti-inflammatory activity. Recommended steps:

In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) via microdilution to determine MIC (Minimum Inhibitory Concentration).

Enzyme inhibition : Use ELISA or fluorescence-based assays to evaluate COX-2 or kinase inhibition.

Structure-Activity Relationship (SAR) : Modify the acetic acid side chain or methyl group to assess impact on bioactivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR identifies methyl (δ ~3.0 ppm) and pyrazole protons (δ ~6.5–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., calculated for C₇H₈ClN₃O₂: 213.03 g/mol) to verify molecular formula .
  • IR Spectroscopy : Stretching frequencies for -COOH (~2500–3300 cm⁻¹) and C-Cl (~550–750 cm⁻¹) validate functional groups.

Advanced: How to optimize crystallization conditions for unstable pyrazole-acetic acid derivatives?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and nucleation.
  • Temperature Gradient : Slow cooling from 50°C to 4°C promotes ordered crystal growth.
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice interactions, as seen in diaza-18-crown-6 derivatives .

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